molecular formula C27H19ClN6O3 B10863963 12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10863963
M. Wt: 510.9 g/mol
InChI Key: FIGFYZCVTCGYJB-UHFFFAOYSA-N
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Description

12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic compound characterized by its unique tetracyclic structure This compound features multiple functional groups, including a chlorophenyl group, a furan ring, a phenoxymethyl group, and several nitrogen atoms within its hexazatetracyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic synthesis. The process may start with the preparation of key intermediates, such as the chlorophenyl and furan derivatives, followed by their sequential coupling and cyclization reactions. Common reagents used in these steps include:

    Grignard reagents: for the formation of carbon-carbon bonds.

    Palladium-catalyzed cross-coupling reactions: (eg

    Cyclization agents: like Lewis acids to facilitate the formation of the tetracyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Flow chemistry techniques: to enhance reaction efficiency and scalability.

    Green chemistry principles: to reduce the use of hazardous solvents and reagents.

    Automated synthesis platforms: to streamline the multi-step process.

Chemical Reactions Analysis

Types of Reactions

12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene can undergo various chemical reactions, including:

    Oxidation: The furan ring and other aromatic groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify its functional groups, such as reducing the nitro groups to amines.

    Substitution: Halogen atoms, like the chlorine in the chlorophenyl group, can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new aromatic derivatives with different substituents.

Scientific Research Applications

12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways due to its unique structure.

    Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.

    Industry: Use in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Signal transduction pathways: Modulating the activity of kinases or phosphatases.

    Gene expression: Influencing transcription factors or epigenetic modifiers.

    Metabolic pathways: Inhibiting or activating specific enzymes involved in metabolism.

Comparison with Similar Compounds

Similar Compounds

    12-(4-bromophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: Similar structure with a bromine atom instead of chlorine.

    12-(4-methylphenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene lies in its specific combination of functional groups and tetracyclic framework, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C27H19ClN6O3

Molecular Weight

510.9 g/mol

IUPAC Name

12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C27H19ClN6O3/c1-16-22-23(20-8-5-13-35-20)24-25-30-21(14-36-19-6-3-2-4-7-19)32-33(25)15-29-26(24)37-27(22)34(31-16)18-11-9-17(28)10-12-18/h2-13,15,23H,14H2,1H3

InChI Key

FIGFYZCVTCGYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)COC5=CC=CC=C5)C6=CC=CO6)C7=CC=C(C=C7)Cl

Origin of Product

United States

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